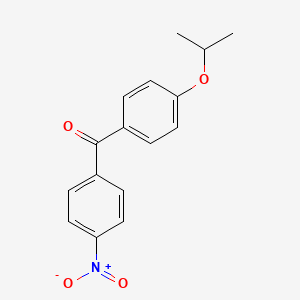

4-Isopropoxy-4'-nitrobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

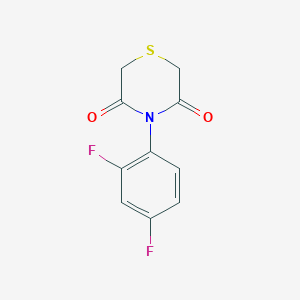

4-Isopropoxy-4’-nitrobenzophenone, also known as INBP, is a synthetic chemical compound . It has a CAS Number of 221532-00-9 and a molecular weight of 285.3 .

Molecular Structure Analysis

The molecular formula of 4-Isopropoxy-4’-nitrobenzophenone is C16H15NO4 . The InChI code is 1S/C16H15NO4/c1-11(2)21-15-9-5-13(6-10-15)16(18)12-3-7-14(8-4-12)17(19)20/h3-11H,1-2H3 .Physical And Chemical Properties Analysis

4-Isopropoxy-4’-nitrobenzophenone is a solid at room temperature . It should be stored in a dry environment .科学的研究の応用

Electrochemical Reduction Studies : 4-Nitrobenzophenone, a close relative to 4-Isopropoxy-4'-nitrobenzophenone, has been studied for its electrochemical reduction in aqueous media. This reduction involves multiple steps, including the formation of dihydroxylamine and nitroso compounds, and is significant in understanding the reduction of organic compounds in an aqueous medium (Laviron, Meunier‐Prest, & Lacasse, 1994).

Synthesis and Structural Analysis : Research on 2-hydroxy-4-nitrobenzoic acid, which shares structural similarities with this compound, has led to insights into the synthesis of related compounds and their structural characterizations, using techniques like NMR spectroscopy and X-ray diffraction (Nué-Martínez, Alkorta, & Dardonville, 2021).

Biosensor Development : Hydroxybenzoic acid isomers, closely related to this compound, have been used in the development of biosensors, particularly for the detection of pesticides. These studies include the electropolymerization of these compounds and their application in sensitive detection systems (Silva et al., 2020).

Photocatalytic Mechanism Elucidation : Phenolic compounds, which include derivatives of this compound, have been studied to understand their photocatalytic mechanisms. This research is vital for the treatment of aromatic pollutants and improving photocatalytic degradation processes (Tolosana-Moranchel et al., 2018).

Molecular Imprinting and Recognition : Research involving nitrophenol and hydroxybenzoic acid isomers, structurally related to this compound, has contributed to understanding molecular imprinting and recognition processes. This knowledge is beneficial for predicting the selectivity of molecularly imprinted polymers based on the properties of the template molecule (Huang et al., 2003).

Chemiluminescence Reactions : Studies on oxalate esters of nitrophenol derivatives, closely related to this compound, have explored their use in chemiluminescence reactions. This research is significant for developing sensitive detection methods for hydrogen peroxide and fluorescent compounds (Imai et al., 1986).

Safety and Hazards

特性

IUPAC Name |

(4-nitrophenyl)-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(2)21-15-9-5-13(6-10-15)16(18)12-3-7-14(8-4-12)17(19)20/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRVBFNDNURZJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)

![N-(2-ethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2378052.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)

![9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2378055.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)

![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)